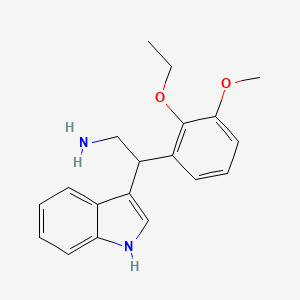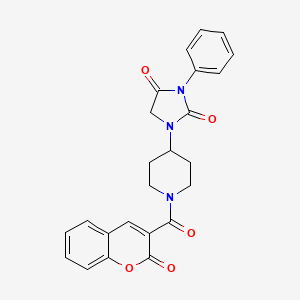
2-((5-(3-氯苯基)-1,3,4-恶二唑-2-基)硫代)-1-(吡咯烷-1-基)乙酮
货号 B2634773
CAS 编号:
461001-18-3
分子量: 323.8
InChI 键: XIJDGMSBVIZSBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The pyrrolidine ring is a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The 1,3,4-oxadiazole group is a heterocyclic compound containing three carbon atoms, two nitrogen atoms, and one oxygen atom. The thioether group contains a sulfur atom bonded to two carbon atoms .科学研究应用
合成和结构分析
- 1,3,4-恶二唑衍生物的合成(包括与所请求化学品相似的化合物)通常涉及反应,这些反应产生的化合物在环之间具有显着的二面角,表明具有利于各种生物活性的独特三维结构 (徐等人,2005)。此类研究提供了对分子构型和生物靶标的潜在相互作用位点的见解。
抗菌活性
- 研究表明了 1,3,4-恶二唑衍生物的抗菌功效。例如,由 1,3,4-恶二唑核合成的化合物显示出显着的抗菌活性,表明它们在对抗微生物感染中作为治疗剂的潜力 (Salimon 等人,2011), (Fuloria 等人,2009)。
抗氧化活性
- 已评估含有 1,3,4-恶二唑环的衍生物的抗氧化特性。某些化合物显示出有效的抗氧化活性,超过了已知的抗氧化剂(如抗坏血酸),这表明它们在氧化应激相关治疗应用中的潜力 (Tumosienė 等人,2019)。
抗癌潜力
- 涉及 1,3,4-恶二唑部分的新型衍生物已对其抗癌活性进行了探索。一些化合物在针对癌细胞系的细胞毒性分析中显示出有希望的结果,突出了它们作为抗癌剂的潜力 (Abu-Hashem 等人,2017), (Zhang 等人,2005)。
新型合成方法
- 研究还集中于 1,3,4-恶二唑衍生物的新型合成方法,旨在增强其生物活性或促进其合成。例如,已经开发出合成脂肪族 1,3,4-噻二唑-2(3H)-酮衍生物的创新方法,展示了 1,3,4-恶二唑支架在药物化学中的多功能性 (Tahtaci & Aydin,2019)。
未来方向
属性
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-5-3-4-10(8-11)13-16-17-14(20-13)21-9-12(19)18-6-1-2-7-18/h3-5,8H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDGMSBVIZSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)



![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)
methanone](/img/structure/B2634702.png)
![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2634703.png)


![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)
